Cas no 118081-34-8 (Ceftibuten dihydrate)

Ceftibuten dihydrate structure
Nome del prodotto:Ceftibuten dihydrate
Numero CAS:118081-34-8
MF:C15H18N4O8S2
MW:446.455420970917
MDL:MFCD00864918
CID:63334
PubChem ID:5282241
Ceftibuten dihydrate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ceftibuten dihydrate
- Sch-39720
- (+)-(6R,7R)-7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxy-2-butenamide]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- Sch-39720 dihydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,dihydrate
- Cetb
- Cedax
- D02121
- Seftem
- Cedax-13C3
- Cedax (tn)
- S 7432-13C3
- Seftem (tn)
- Ceftibuten (jp15)
- Ceftibuten (dihydrate)
- ceftibuten.2H2O
- Isocef
- 62F4443RWP
- Ceftibuten hydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid--water(1/2)
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azab
- (6R,7R)-7-(((Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid dihydrate
- SCHEMBL159144
- CEFTIBUTEN DIHYDRATE [VANDF]
- Q27116185
- CEFTIBUTEN DIHYDRATE [MI]
- CEFTIBUTEN DIHYDRATE [WHO-DD]
- HY-B0698A
- CEFTIBUTEN HYDRATE [JAN]
- Ceftibuten hydrate (JP17)
- (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, DIHYDRATE, (6R-(6.ALPHA.,7.BETA.(Z)))-
- 1ST162942W
- 118081-34-8
- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid--water (1/2)
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, DIHYDRATE, (6R-(6alpha,7beta(Z)))-
- (6R,7R)-7-((2Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enoylamino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid dihydrate
- AKOS025149353
- CHEBI:34618
- CEFTIBUTEN DIHYDRATE [ORANGE BOOK]
- MFCD08141796
- CCG-269195
- A803878
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2)
- cis-Ceftibuten dihydrate
- 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid--water(1/2)
- UNII-62F4443RWP
- CS-4518
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
- s3623
- DA-51758
- Ceftibuten hydrate (JP18)
-
- MDL: MFCD00864918
- Inchi: 1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1
- Chiave InChI: SSWTVBYDDFPFAF-DKOGRLLHSA-N
- Sorrisi: S1C([H])([H])C([H])=C(C(=O)O[H])N2C([C@]([H])([C@@]12[H])N([H])C(/C(=C(/[H])\C([H])([H])C(=O)O[H])/C1=C([H])SC(N([H])[H])=N1)=O)=O.O([H])[H].O([H])[H]
Proprietà calcolate
- Massa esatta: 446.05700
- Massa monoisotopica: 446.05660589g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 29
- Conta legami ruotabili: 6
- Complessità: 755
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 219
Proprietà sperimentali
- Colore/forma: No data available
- Punto di fusione: >180°C (dec.)
- Punto di ebollizione: 966.4°C at 760 mmHg
- Punto di infiammabilità: No data available
- Solubilità: 生物体外In Vitro:DMSO溶解度≥ 35 mg/mL(78.39 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 234.92000
- LogP: 0.73320
- Pressione di vapore: No data available
Ceftibuten dihydrate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ceftibuten dihydrate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB460186-100mg |
Ceftibuten dihydrate; . |
118081-34-8 | 100mg |
€334.00 | 2025-02-18 | ||
Key Organics Ltd | AS-15194-5MG |
Ceftibuten hydrate |
118081-34-8 | >98% | 5mg |
£42.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55536-50mg |
Ceftibuten dihydrate |
118081-34-8 | 98% | 50mg |
¥1528.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55536-200mg |
Ceftibuten dihydrate |
118081-34-8 | 98% | 200mg |
¥0.00 | 2023-09-07 | |
ChemScence | CS-4518-10mg |
Ceftibuten (dihydrate) |
118081-34-8 | ≥98.0% | 10mg |
$60.0 | 2022-04-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55536-10mg |
Ceftibuten dihydrate |
118081-34-8 | 98% | 10mg |
¥539.00 | 2023-09-07 | |
TRC | C212700-10mg |
Ceftibuten dihydrate |
118081-34-8 | 10mg |
85.00 | 2021-08-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4405-2 mg |
Ceftibuten dihydrate |
118081-34-8 | 100.00% | 2mg |
¥219.00 | 2022-04-26 | |
DC Chemicals | DC9355-100 mg |
Ceftibuten (dihydrate) |
118081-34-8 | >98% | 100mg |
$200.0 | 2022-02-28 | |
DC Chemicals | DC9355-1 g |
Ceftibuten (dihydrate) |
118081-34-8 | >98% | 1g |
$800.0 | 2022-02-28 |
Ceftibuten dihydrate Letteratura correlata
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
118081-34-8 (Ceftibuten dihydrate) Prodotti correlati
- 97519-39-6(ceftibuten)
- 1286711-48-5(Sodium 1-cyano-3,3-difluoroprop-1-EN-2-olate)
- 2229439-45-4(1-2-(oxan-3-yl)propan-2-ylcyclopropan-1-amine)
- 771574-26-6(2-(Aminomethyl)-3-methylaniline)
- 2034238-98-5(N-cyclopentyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide)
- 1339128-40-3(4-Isopropyltetrahydro-2H-pyran-4-OL)
- 1309-37-1(Iron(III) oxide)
- 1203258-07-4(4-4-(furan-2-carbonyl)piperazin-1-yl-6-phenylpyrimidine)
- 18498-01-6([1,2-Bis(diphenyphosphino)ethane]dichlorocobalt(II))
- 866151-14-6(2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:118081-34-8)Ceftibuten dihydrate

Purezza:99%/99%
Quantità:50mg/100mg
Prezzo ($):213.0/288.0